Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate involves the reaction of 2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionic acid with calcium hydroxide in the presence of water to form the dihydrate salt . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then crystallized and purified to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its role in modulating insulin secretion and its effects on pancreatic cells.
Medicine: Explored for its potential in treating diabetes and related metabolic disorders.
Industry: Utilized in the development of anti-diabetic drugs and formulations.
Mechanism of Action
The compound exerts its effects by binding to the KATP channels in pancreatic β-cells. This binding inhibits the channel activity, leading to membrane depolarization and subsequent activation of voltage-gated calcium channels. The influx of calcium ions triggers insulin secretion, thereby reducing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Mitiglinide: Another glinide with a similar mechanism of action but different chemical structure.
Repaglinide: A widely used glinide with comparable effects on insulin secretion.
Nateglinide: Similar in function but with distinct pharmacokinetic properties.
Uniqueness
Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate is unique due to its high selectivity and fast-acting nature, making it particularly effective in managing postprandial hyperglycemia .
Properties
Molecular Formula |
C38H54CaN2O8 |
---|---|
Molecular Weight |
706.9 g/mol |
InChI |
InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/t2*15-,16+,17-;;;/m11.../s1 |
InChI Key |
GJJVODCYSACLPP-HELDRPIWSA-N |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@@H](CC3=CC=CC=C3)C(=O)O.C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@@H](CC3=CC=CC=C3)C(=O)O.O.O.[Ca] |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca] |
Origin of Product |
United States |
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